molecular formula C4H4Cl2N2O2S B7903932 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B7903932
M. Wt: 215.06 g/mol
InChI Key: STQKKEIPANXWQP-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride (molecular formula: C₅H₅Cl₂N₂O₂S) is a halogenated pyrazole derivative featuring a methyl group at position 1, a chlorine atom at position 3, and a sulfonyl chloride group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its reactive sulfonyl chloride moiety enables nucleophilic substitution reactions, while the electron-withdrawing chlorine substituent modulates electronic and steric properties.

Properties

IUPAC Name

3-chloro-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQKKEIPANXWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-chloro-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Chloro-1-methyl-1H-pyrazole+Chlorosulfonic acid3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride\text{3-Chloro-1-methyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Chloro-1-methyl-1H-pyrazole+Chlorosulfonic acid→3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. The product is typically purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 3-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride with its analogs:

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₅H₅Cl₂N₂O₂S Not provided ~228 Not reported Cl at C3, SO₂Cl at C4
1-Methyl-1H-pyrazole-3-sulfonyl chloride C₄H₅ClN₂O₂S 89501-90-6 180.61 36–39 SO₂Cl at C3
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride C₆H₉ClN₂O₂S Not provided ~208.66 Not reported Ethyl at C3, SO₂Cl at C4

Key Observations :

  • Positional Isomerism : The sulfonyl chloride group at C4 in the target compound versus C3 in 1-methyl-1H-pyrazole-3-sulfonyl chloride results in distinct steric and electronic profiles. The C4-substituted derivative may exhibit reduced steric hindrance compared to C3 substitution.
  • Thermal Stability : The melting point of 1-methyl-1H-pyrazole-3-sulfonyl chloride (36–39°C) suggests lower thermal stability compared to the target compound, though data for the latter is unavailable.

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